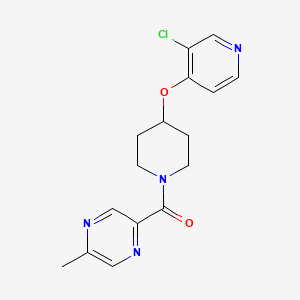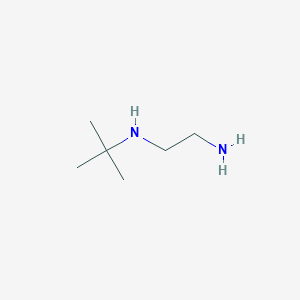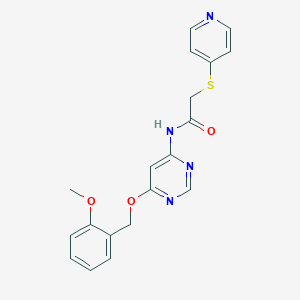
N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrimidin-4-yl and pyridin-4-ylthio derivatives, including compounds similar to "N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide," often involves multi-step reactions starting from basic chemical substrates. A typical synthesis route might start with a benzyl or pyridinyl precursor, followed by reactions such as condensation, cyclization, and functional group transformations to introduce the pyrimidin-4-yl and thioacetamide groups (Hossan et al., 2012). These processes underscore the complexity and the versatility of synthetic strategies needed to create specific pyrimidinyl and pyridinyl compounds with desired biological activities.
Molecular Structure Analysis
The molecular structure of compounds like "N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide" is crucial for understanding their chemical behavior and biological activity. Techniques such as X-ray crystallography and computational modeling are often employed to determine the conformation, bond lengths, angles, and overall geometry of these molecules. Such structural information is critical for the rational design of compounds with enhanced activity and selectivity (Huang et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of "N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide" and similar compounds is influenced by their functional groups. For instance, the presence of a thioacetamide group can lead to various chemical transformations, including cyclization, alkylation, and acylation, enabling the synthesis of diverse derivatives with potential biological activities. These reactions are key to modifying the compound's structure to improve its pharmacological profile (Pailloux et al., 2007).
Applications De Recherche Scientifique
Antimicrobial and Antifungal Applications
Compounds with structural features similar to N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide have been synthesized for antimicrobial and antifungal purposes. For instance, the synthesis and antimicrobial activity of new pyrimidinone and oxazinone derivatives fused with thiophene rings have shown that many of these compounds exhibit good antibacterial and antifungal activities comparable to reference drugs like streptomycin and fusidic acid (Hossan et al., 2012). This indicates that similar compounds could be designed to target specific microbial pathogens, contributing to the development of new antimicrobial agents.
Anticancer Research
The design and synthesis of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives, including modifications to the pyrimidine ring, have shown anticancer activities in vitro. One compound, in particular, demonstrated appreciable cancer cell growth inhibition against several cancer cell lines (Al-Sanea et al., 2020). This highlights the potential of N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide derivatives in cancer research, possibly offering new avenues for the development of anticancer drugs.
Propriétés
IUPAC Name |
N-[6-[(2-methoxyphenyl)methoxy]pyrimidin-4-yl]-2-pyridin-4-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-25-16-5-3-2-4-14(16)11-26-19-10-17(21-13-22-19)23-18(24)12-27-15-6-8-20-9-7-15/h2-10,13H,11-12H2,1H3,(H,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XATDOHYBPJIMML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1COC2=NC=NC(=C2)NC(=O)CSC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

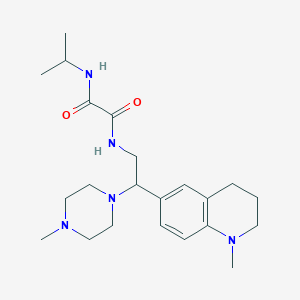
![Cyclobutyl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2496646.png)
![N-(4-chlorophenethyl)-3-(4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide](/img/structure/B2496647.png)
![3-(4-Chlorophenyl)imino-1-[(2,6-dichlorophenyl)methyl]indol-2-one](/img/structure/B2496649.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-iodobenzamide](/img/structure/B2496654.png)

![3-benzyl-7-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2496656.png)
![2-Chloro-N-[[1-(2-methoxyethyl)pyrrolidin-3-yl]methyl]acetamide](/img/structure/B2496657.png)
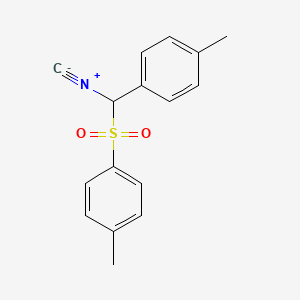
![1,4-Bis[(2,4,6-trimethylphenyl)sulfonyl]piperazine](/img/structure/B2496661.png)
